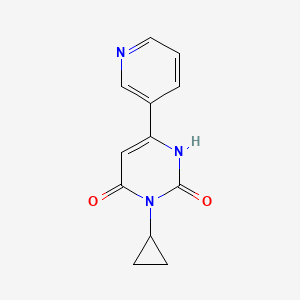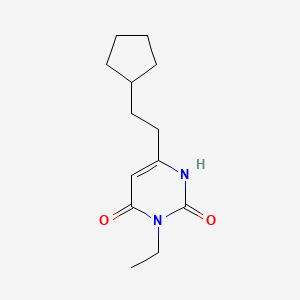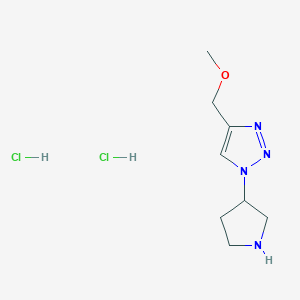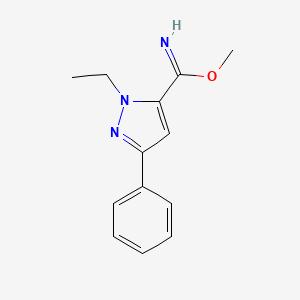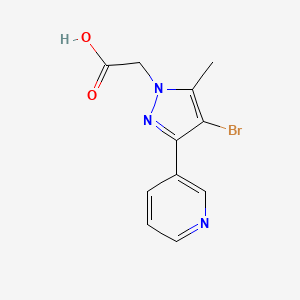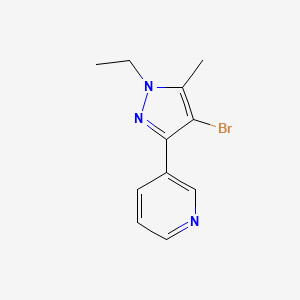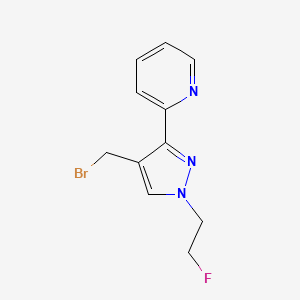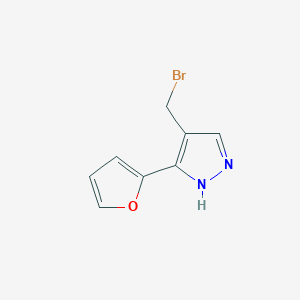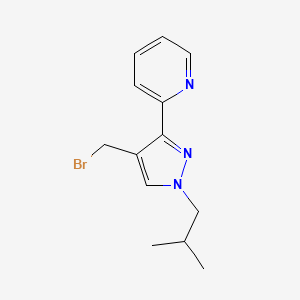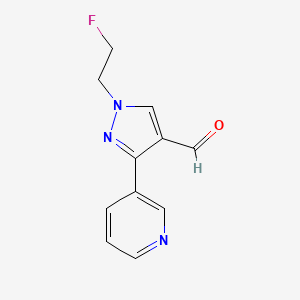
1-(2-氟乙基)-3-(吡啶-3-基)-1H-吡唑-4-甲醛
描述
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (FEPPC) is a heterocyclic aldehyde that has recently been studied for its use in organic synthesis. It has been studied for its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FEPPC is a versatile molecule that has the ability to be used in a variety of reactions.
科学研究应用
合成与表征
- 吡唑衍生物的合成和表征,包括与“1-(2-氟乙基)-3-(吡啶-3-基)-1H-吡唑-4-甲醛”类似的结构,已得到深入探索。例如,吡唑化合物的合成及其通过溶解度测试、元素分析、光谱分析(FTIR、1H NMR)、热重分析和 X 射线衍射 (XRD) 等方法的表征,提供了对这些化合物的化学性质和稳定性的见解(Hamed 等人,2020 年)。
抗菌活性
- 已研究吡唑衍生物的抗菌活性,表明这些化合物对革兰氏阴性菌(大肠杆菌和肺炎克雷伯菌)、革兰氏阳性菌(金黄色葡萄球菌和变形链球菌)和真菌(烟曲霉和白色念珠菌)具有潜力。这些发现表明吡唑衍生物在开发新的抗菌剂中的潜在用途(Hamed 等人,2020 年)。
抗肿瘤活性
- 研究由类似吡唑甲醛合成的 novel 苯并呋喃-2-基吡唑嘧啶衍生物的抗肿瘤活性,表明其潜在的治疗应用。这些化合物针对特定的癌细胞系评估了其细胞毒活性,为在癌症治疗中的进一步探索提供了基础(El-Zahar 等人,2011 年)。
新型杂环化合物的合成
- 吡唑衍生物在合成新型杂环化合物中的多功能性已得到证明,这些化合物可能具有各种工业和制药应用。例如,将特定的吡唑甲醛转化为恶唑酮衍生物突出了这些化合物在有机合成中的化学灵活性和实用性(Aly 等人,2004 年)。
属性
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWBQFFLDSQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



